

Ethyl 4-(dibenzylamino)butanoate: A Chemical Intermediate with Unexplored Potential

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-(Dibenzylamino)butanoic Acid*

Cat. No.: B1340583

[Get Quote](#)

Ethyl 4-(dibenzylamino)butanoate is an organic compound with the chemical formula C₂₀H₂₅NO₂.^{[1][2]} While it is commercially available from various chemical suppliers, detailed research applications, pharmacological data, and extensive biological studies on this specific molecule are notably scarce in publicly available scientific literature.^{[1][3]} Its primary role appears to be that of a chemical intermediate, a building block used in the synthesis of more complex molecules.

Physicochemical Properties

Property	Value	Reference
CAS Number	94911-63-4	[1] [2]
Molecular Formula	C ₂₀ H ₂₅ NO ₂	[1] [2]
Molecular Weight	311.42 g/mol	[2]

Application Notes

Primary Application: Chemical Intermediate

The structure of ethyl 4-(dibenzylamino)butanoate, featuring a tertiary amine and an ester functional group, makes it a versatile intermediate in organic synthesis. The dibenzylamino group can serve as a protecting group for the amine, which can be later debenzylated to yield a primary or secondary amine. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or be involved in transesterification reactions.

While specific reaction schemes involving ethyl 4-(dibenzylamino)butanoate are not well-documented in research literature, its structural analogs, such as ethyl 4-(dimethylamino)butanoate and other butanoic acid derivatives, are noted for their utility in the synthesis of pharmaceuticals and agrochemicals.^[4] For instance, derivatives of 4-hydroxybutanoic acid have been investigated as ligands for γ -hydroxybutyrate (GHB) receptors, with potential applications in treating sleep disorders and anxiety.^[5]

Potential Research Applications (Hypothetical)

Based on the activities of structurally related compounds, the following are potential, yet currently unexplored, areas of research for ethyl 4-(dibenzylamino)butanoate and its derivatives:

- **Drug Discovery:** The core aminobutanoic acid scaffold is present in various biologically active molecules. Derivatives of this compound could be synthesized and screened for a range of pharmacological activities.
- **Material Science:** The dibenzylamino group could impart specific properties to polymers or other materials if the molecule is used as a monomer or additive.

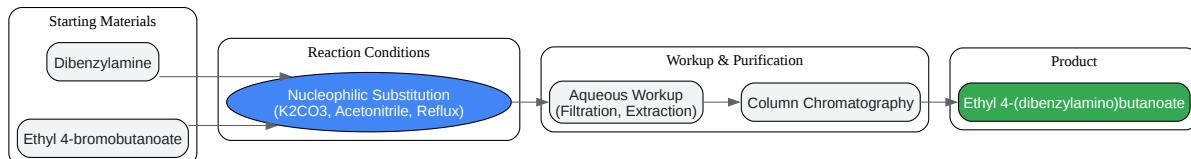
Experimental Protocols

Given the lack of specific published experimental uses of ethyl 4-(dibenzylamino)butanoate, a generalized, hypothetical protocol for its synthesis is provided below. This is based on standard organic chemistry principles.

Protocol 1: Synthesis of Ethyl 4-(dibenzylamino)butanoate

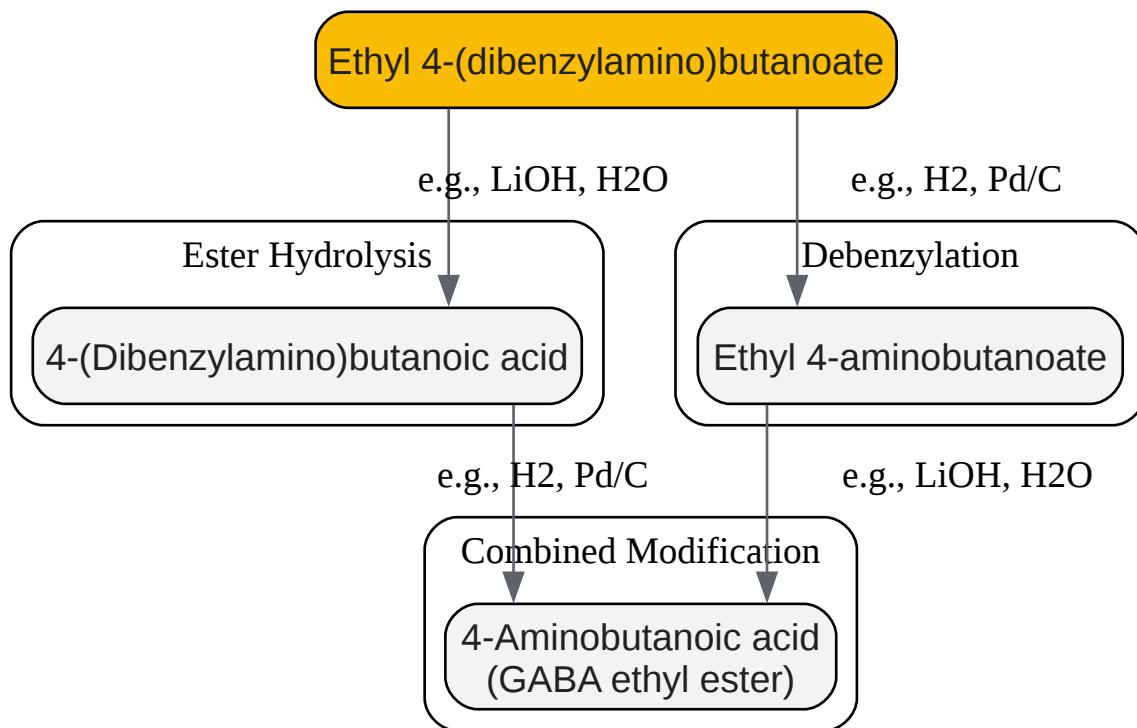
This protocol describes a possible synthetic route via nucleophilic substitution.

Materials:


- Ethyl 4-bromobutanoate
- Dibenzylamine

- Potassium carbonate (K₂CO₃)
- Acetonitrile (CH₃CN)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Magnetic stirrer and hotplate
- Standard laboratory glassware

Procedure:


- In a round-bottom flask, dissolve ethyl 4-bromobutanoate (1 equivalent) and dibenzylamine (1.1 equivalents) in acetonitrile.
- Add potassium carbonate (1.5 equivalents) to the mixture.
- Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the organic layer to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-(dibenzylamino)butanoate.

Visualizations

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for ethyl 4-(dibenzylamino)butanoate.

[Click to download full resolution via product page](#)

Caption: Potential derivatization pathways of ethyl 4-(dibenzylamino)butanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. Ethyl 4-(Dibenzylamino)butanoate | 94911-63-4 [chemicalbook.com]
- 3. Ethyl 4-(dibenzylamino)butanoate | CAS 94911-63-4 | Angene International Limited | 製品詳細 [tci-chemical-trading.com]
- 4. elib.bsu.by [elib.bsu.by]
- 5. US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of \$g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Ethyl 4-(dibenzylamino)butanoate: A Chemical Intermediate with Unexplored Potential]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1340583#research-applications-of-ethyl-4-dibenzylamino-butanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com